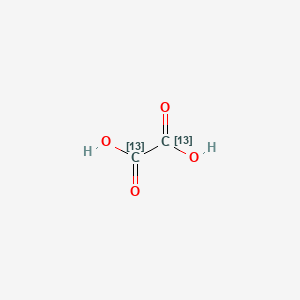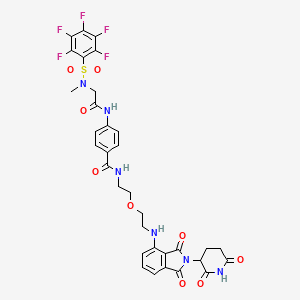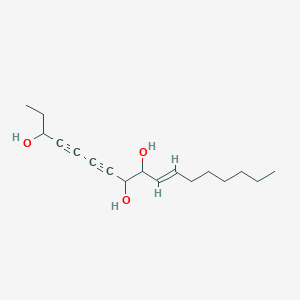
Lepadin H
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lepadin H is a marine alkaloid known for its significant cytotoxic properties and its ability to induce ferroptosis, a form of programmed cell death dependent on iron.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Lepadin H involves multiple steps, starting from readily available starting materials. The key steps include the formation of the decahydroquinoline ring system, which is a characteristic feature of lepadins. The synthetic route typically involves cyclization reactions, reduction steps, and functional group modifications to achieve the final structure .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the synthesis in a laboratory setting provides a foundation for scaling up. The process would likely involve optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Lepadin H undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can be further studied for their biological activities and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Lepadin H has been extensively studied for its applications in various scientific fields:
Chemistry: this compound serves as a model compound for studying the synthesis and reactivity of marine alkaloids.
Biology: It is used to investigate the mechanisms of ferroptosis and its role in cellular processes.
Medicine: this compound shows promise as an anticancer agent due to its ability to induce ferroptosis in tumor cells. .
Wirkmechanismus
Lepadin H is part of the lepadin family of marine alkaloids, which includes compounds like Lepadin A, Lepadin B, and Lepadin E. While all these compounds share a similar decahydroquinoline ring system, this compound is unique due to its potent ability to induce ferroptosis. Lepadin A, for instance, is known for its immunogenic cell death-inducing properties, whereas Lepadin B and Lepadin E have different biological activities .
Vergleich Mit ähnlichen Verbindungen
- Lepadin A
- Lepadin B
- Lepadin E
Lepadin H stands out due to its specific mechanism of inducing ferroptosis, making it a valuable compound for further research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C26H45NO3 |
|---|---|
Molekulargewicht |
419.6 g/mol |
IUPAC-Name |
[(2S,3R,4aS,5S,8aR)-5-[(5R)-5-hydroxyoctyl]-2-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-3-yl] (2E,4E)-octa-2,4-dienoate |
InChI |
InChI=1S/C26H45NO3/c1-4-6-7-8-9-18-26(29)30-25-19-23-21(14-10-11-16-22(28)13-5-2)15-12-17-24(23)27-20(25)3/h7-9,18,20-25,27-28H,4-6,10-17,19H2,1-3H3/b8-7+,18-9+/t20-,21-,22+,23-,24+,25+/m0/s1 |
InChI-Schlüssel |
RLTXIRPCJHXWEP-AFEGZDPGSA-N |
Isomerische SMILES |
CCC/C=C/C=C/C(=O)O[C@@H]1C[C@H]2[C@H](CCC[C@H]2N[C@H]1C)CCCC[C@@H](CCC)O |
Kanonische SMILES |
CCCC=CC=CC(=O)OC1CC2C(CCCC2NC1C)CCCCC(CCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![9H-fluoren-9-ylmethyl N-[(5S)-5-acetamido-6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12383247.png)





![2-(3,3,4,4,5,5,5-heptadeuteriopentyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B12383304.png)



